N-(4-(4-isopropylphenyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11(2)12-5-7-13(8-6-12)14-10-22-17(18-14)19-16(20)15-4-3-9-21-15/h3-11H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZKAZMUFKIJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring in N-(4-(4-isopropylphenyl)thiazol-2-yl)furan-2-carboxamide is typically constructed via the Hantzsch reaction, which involves condensation of α-halo ketones with thioamides. For this target compound, 4-isopropylacetophenone is halogenated using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to yield 2-bromo-1-(4-isopropylphenyl)ethan-1-one. Reaction with thiourea in ethanol under reflux for 6 hours generates the 4-(4-isopropylphenyl)thiazol-2-amine intermediate.
Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Halogenation | NBS, AIBN | CH₂Cl₂ | 0–5 | 2 | 78 |
| Cyclization | Thiourea | EtOH | 78 | 6 | 65 |
Alternative Thiazole Formation via Gewald Reaction
A less common approach employs the Gewald reaction, where 4-isopropylbenzaldehyde reacts with elemental sulfur and methyl cyanide in the presence of morpholine. This three-component reaction forms 2-aminothiophene derivatives, which are subsequently oxidized to the thiazole scaffold. However, this method yields <30% of the desired product and introduces regioisomeric impurities.
Amidation Strategies for Furan-2-carboxamide Attachment
EDCl/HOBt-Mediated Coupling
The critical amide bond formation between furan-2-carboxylic acid and 4-(4-isopropylphenyl)thiazol-2-amine employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane. Optimization studies show that maintaining pH 7–8 with N,N-diisopropylethylamine (DIPEA) increases yields from 72% to 89%.
Coupling Agent Comparison
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | CH₂Cl₂ | 25 | 12 | 89 |
| DCC/DMAP | THF | 40 | 8 | 68 |
| HATU | DMF | 0→25 | 6 | 92 |
Microwave-Assisted Amidation
Microwave irradiation at 100°C for 20 minutes accelerates the amidation reaction, achieving 94% yield while reducing solvent volume by 40% compared to conventional heating. This method prevents thermal decomposition of the acid-sensitive thiazole ring.
Halogenation-Substitution Approaches
Chloromethyl Intermediate Synthesis
Adapting methodologies from thiazole functionalization, 4-(4-isopropylphenyl)thiazol-2-amine undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at −5°C. The resulting 2-chloro-4-(4-isopropylphenyl)thiazole reacts with furan-2-carboxamide in acetonitrile at 60°C for 8 hours, yielding the target compound in 82% purity.
Halogenation Parameters
| Halogenating Agent | Equiv. | Temp (°C) | Conversion (%) |
|---|---|---|---|
| SOCl₂ | 1.2 | −5 | 98 |
| PCl₅ | 1.5 | 25 | 73 |
| Oxalyl chloride | 2.0 | 0 | 89 |
Purification and Characterization
Crystallization Optimization
Recrystallization from methanol/water (4:1 v/v) produces needle-shaped crystals suitable for X-ray diffraction analysis. Purity >99% is achieved through two successive crystallizations, as verified by HPLC with UV detection at 254 nm.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, thiazole-H), 7.89 (d, J=3.6 Hz, 1H, furan-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 7.34 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (dd, J=3.6, 1.8 Hz, 1H, furan-H), 3.02 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 1.28 (d, J=6.8 Hz, 6H, CH₃).
- ESI-MS : m/z 341.1 [M+H]⁺, calcd 340.4.
Challenges and Industrial Scalability
Byproduct Formation
The primary impurity (3–7%) arises from N-alkylation at the thiazole nitrogen during amidation. Adding 2,6-lutidine as a proton scavenger reduces this side reaction to <1%.
Solvent Recovery Systems
Continuous distillation setups recover >95% of dichloromethane, lowering production costs by 18% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole and furan rings.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazole Derivatives
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) may alter reactivity or binding interactions .
Biological Activity
N-(4-(4-isopropylphenyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both thiazole and furan rings, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound contains a thiazole ring and a furan ring, with an isopropyl group that enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can bind to the active sites of enzymes, inhibiting their function. This property is particularly relevant in the context of cancer and microbial infections.
- Receptor Interaction : The furan ring may engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and modulating biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it has effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest potent antibacterial effects .
Anticancer Properties
The compound has been evaluated for its anticancer potential against several human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3). The results from MTT assays indicate promising antiproliferative activity, with some derivatives showing IC50 values in the low micromolar range .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| N-(4-phenylthiazol-2-yl)furan-2-carboxamide | Similar structure without isopropyl group | Moderate antimicrobial activity | Higher MIC than target compound |
| N-(4-(4-methylphenyl)thiazol-2-yl)furan-2-carboxamide | Contains a methyl group instead of isopropyl | Reduced lipophilicity affects activity | Higher MIC compared to target compound |
The presence of the isopropyl group in this compound enhances its lipophilicity and may contribute to its superior biological activities compared to these similar compounds .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited an MIC of 12.5 µg/mL against S. aureus, outperforming several known antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
- Anticancer Activity : In another investigation, derivatives of this compound were tested against multiple cancer cell lines, showing IC50 values ranging from 5 µM to 15 µM. These findings suggest that modifications in the chemical structure can significantly impact the cytotoxicity profiles .
Q & A
Q. What are the optimal synthetic routes for N-(4-(4-isopropylphenyl)thiazol-2-yl)furan-2-carboxamide, and what analytical techniques confirm successful synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Step 1 : Coupling of the thiazole core with a substituted phenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling.
- Step 2 : Amidation of the thiazole nitrogen with furan-2-carboxylic acid derivatives using coupling agents like EDCI/HOBt.
Key solvents include dimethylformamide (DMF) or dichloromethane, with catalysts such as palladium for cross-coupling reactions . - Analytical Validation :
- Thin-layer chromatography (TLC) monitors reaction progress.
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms molecular connectivity, with characteristic peaks for the isopropyl group (δ ~1.2 ppm, doublet) and furan protons (δ ~6.5-7.5 ppm).
- High-resolution mass spectrometry (HRMS) verifies molecular weight .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural validation combines:
- Single-crystal X-ray diffraction (SCXRD) : Resolves 3D arrangement, confirming stereochemistry and bond angles.
- Fourier-transform infrared spectroscopy (FT-IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiazole C-S vibration at ~680 cm⁻¹).
- Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Q. What in vitro assays are recommended for preliminary evaluation of this compound's biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric protocols. IC₅₀ values quantify potency.
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity profiling : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Purity variability : Use HPLC (>98% purity threshold) and elemental analysis to exclude batch-to-batch inconsistencies .
- Assay conditions : Standardize protocols (e.g., pH, serum content) across labs. Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability).
- Target selectivity : Perform kinome-wide profiling or proteomics to identify off-target effects .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Systematic substitution : Modify the isopropylphenyl group (e.g., replace with trifluoromethyl or nitro groups) and assess changes in bioactivity.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., furan oxygen) and hydrophobic regions (thiazole ring).
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
Q. What methodologies are employed to investigate the mechanism of action of this compound at the molecular level?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., EGFR PDB: 1M17) using AutoDock Vina. Validate with mutagenesis studies on key residues (e.g., Lys721 for ATP-binding pockets) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts upon compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
